N-(Cyclopent-2-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopent-2-en-1-yl)aniline is an organic compound that features a cyclopentene ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopent-2-en-1-yl)aniline typically involves the reaction of cyclopent-2-en-1-ylamine with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as distillation or recrystallization, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopent-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the cyclopentene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(Cyclopent-2-en-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Cyclopent-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and other biochemical processes. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopent-2-en-1-yl)phenylamine
- N-(Cyclopent-2-en-1-yl)benzylamine
- N-(Cyclopent-2-en-1-yl)toluidine
Uniqueness
N-(Cyclopent-2-en-1-yl)aniline stands out due to its specific cyclopentene ring structure, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
84487-57-0 |
---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-cyclopent-2-en-1-ylaniline |
InChI |
InChI=1S/C11H13N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-4,6-8,11-12H,5,9H2 |
InChI Key |
QAYRRVZQQSHXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.